5-chloro-6-methyl-5H-pyrimidin-4-one
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Overview
Description
5-chloro-6-methyl-5H-pyrimidin-4-one is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are aromatic organic compounds that play a crucial role in various biological processes, including the structure of nucleic acids. The presence of chlorine and methyl groups in this compound makes it a valuable compound for various chemical and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-6-methyl-5H-pyrimidin-4-one typically involves the chlorination of 6-chloropyrimido[5,4-d]pyrimidin-4(3H)-one using thionyl chloride in refluxing dimethylformamide (DMF). This reaction provides the dechlorinated product, which is then reacted directly with aryl amines in refluxing isopropanol to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar chlorination and amination reactions. The use of efficient catalysts and optimized reaction conditions ensures high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-chloro-6-methyl-5H-pyrimidin-4-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with different nucleophiles, such as amines or thiols, to form various derivatives.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different oxidation states and derivatives.
Common Reagents and Conditions
Thionyl Chloride: Used for chlorination reactions.
Aryl Amines: Used for amination reactions.
Dimethylformamide (DMF): Common solvent for these reactions.
Isopropanol: Used as a solvent in amination reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrimidine derivatives, which can have different functional groups attached to the pyrimidine ring.
Scientific Research Applications
5-chloro-6-methyl-5H-pyrimidin-4-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as inhibitors of specific enzymes or receptors.
Industry: Used in the production of various pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 5-chloro-6-methyl-5H-pyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, such as the induction of apoptosis in cancer cells or the inhibition of microbial growth .
Comparison with Similar Compounds
Similar Compounds
6-chloro-1-methyl-5-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one: A similar compound with a pyrazolo[3,4-d]pyrimidine scaffold.
2,4-Dichloro-5-methylpyrimidine: Another pyrimidine derivative with two chlorine atoms and a methyl group.
Uniqueness
5-chloro-6-methyl-5H-pyrimidin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C5H5ClN2O |
---|---|
Molecular Weight |
144.56 g/mol |
IUPAC Name |
5-chloro-6-methyl-5H-pyrimidin-4-one |
InChI |
InChI=1S/C5H5ClN2O/c1-3-4(6)5(9)8-2-7-3/h2,4H,1H3 |
InChI Key |
HUJDHVSAWWBSNN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=NC(=O)C1Cl |
Origin of Product |
United States |
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